molecular formula C10H9ClN2O5 B1463902 Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate CAS No. 800401-66-5

Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate

Cat. No. B1463902
CAS RN: 800401-66-5
M. Wt: 272.64 g/mol
InChI Key: QMPFDBOEONYNNO-UHFFFAOYSA-N
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Description

“2-Chloro-5-nitropyridine” is a halogenated heterocycle . It’s an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments .


Synthesis Analysis

Efficient synthetic routes to compounds like “2-amino-5-chloro-3-pyridinecarboxaldehyde” and “5-amino-2-chloro-4-pyridinecarboxaldehyde” are reported. Both compounds are important substrates in the synthesis of naphthyridine derivatives .


Molecular Structure Analysis

The molecular formula of “2-Chloro-5-nitropyridine” is C5H3ClN2O2 . The molecular weight is 158.54 .


Physical And Chemical Properties Analysis

“2-Chloro-5-nitropyridine” is a powder with a melting point of 105-108 °C (lit.) . It’s soluble in hot methanol but insoluble in water .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate has been explored in the synthesis of potential anticancer agents. Research indicates that derivatives of this compound, particularly in the pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines series, have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).

Antimitotic Agents

Further investigations into this compound led to the development of antimitotic agents. Alterations at the 2,3-positions of this compound's derivatives, specifically ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, showed significant effects on cytotoxicity and inhibition of mitosis in cultured lymphoid leukemia L1210 cells (Temple et al., 1991).

Study of Pyridine Derivatives

This compound has been used in the study of various pyridine derivatives, which are precursors to active compounds with antimitotic properties. These studies explored the structural changes that impact the biological activity of these compounds, including their potential as antimitotic agents (Temple et al., 1992).

Nucleophilic Alkylations

This compound has also been involved in studies of nucleophilic alkylations of 3-nitropyridines. The research demonstrated substitution in the ortho or para position to the nitro group with acceptable yields and regioselectivity, highlighting its versatility in organic synthesis (Andreassen et al., 2004).

Synthesis of Functionalized Pyrido and Imidazo Derivatives

Further applications include the synthesis of functionalised pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. These syntheses involve reactions with ethyl 2-chloro-3-oxopropanoate, leading to important derivatives with potential applications in medicinal chemistry (Arrault et al., 2002).

Herbicidal Activities

The compound has also been used in the synthesis of novel herbicides. Specifically, derivatives such as ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates have been evaluated for their herbicidal activities, indicating the compound's utility in agricultural chemistry (Xu et al., 2017).

Safety and Hazards

“2-Chloro-5-nitropyridine” is classified as an irritant. It can cause skin and eye irritation and may be harmful if swallowed . It’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .

Future Directions

As for future directions, “2-Chloro-5-nitropyridine” is an important intermediate in the synthesis of various compounds, including bactericides, plant growth regulators, antibiotics, and other medicaments . Therefore, research into its properties and potential applications could be beneficial.

properties

IUPAC Name

ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O5/c1-2-18-10(15)8(14)3-6-4-9(11)12-5-7(6)13(16)17/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPFDBOEONYNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703825
Record name Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

800401-66-5
Record name Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Route A: To a solution of potassium ethoxide (1.46 g, 17.4 mmol) in diethyl ether (80 mL) and ethanol (10 mL) under an argon atmosphere was added diethyl oxalate (2.4 mL, 17.4 mmol) and the mixture stirred at rt for 0.5 h. A solution of 2-chloro-4-methyl-5-nitropyridine (3.0 g, 17.4 mmol) in diethyl ether (20 mL) was added resulting in the formation of a dark green precipitate. The reaction was stirred at rt for 15 h, cooled to 0° C., filtered and washed with cold diethyl ether to give a dark green solid. The solid was dissolved in water (200 mL) and acidified to pH 4 with acetic acid to give an orange precipitate. The solid was collected by filtration and dried to give the title compound. m/z (ES+)=273 [M+H]+.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Route B: To a solution of 2-chloro-4-methyl-5-nitropyridine (1.0 g, 5.8 mmol) in diethyl oxalate (4.23 g, 29 mmol) under an argon atmosphere was added 1,8-diazabicyclo[5.4.0]undec-7-ene (0.95 mL, 6.4 mol). The mixture was stirred at rt for 1.5 h then diluted with t-butyl methyl ether (40 mL), water (30 mL) and acetic acid (1 ml). The organic layer was separated, washed with water, dried (MgSO4) and evaporated to dryness. The resultant damp red solid residue was finally dried under high vacuum at 40–50° C. to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1 g (5.79 mmol) of 2-chloro-4-methyl-5-nitropyridine and 4.23 g (28.94 mmol) of ethyl oxalate are placed, under a stream of nitrogen, in a 100 ml three-necked flask equipped with a magnetic stirrer. 0.96 ml (6.4 mmol) of 1,8-diazabicyclo[5.4.0]undec-7-ene is then added to the reaction medium stirred at room temperature. The reaction mixture is then stirred at room temperature for 1 hour, and then diluted with a mixture of ethyl acetate (40 ml), water (30 ml) and acetic acid (1 ml). The mixture is extracted twice with ethyl acetate. The combined organic phases are washed with 100 ml of water, with 100 ml of saturated aqueous sodium chloride solution, dried over sodium sulfate and then concentrated under reduced pressure. The residue is purified by chromatography on a column of silica gel, eluting with a mixture of heptane and ethyl acetate. 1.33 g (4.87 mmol) of the expected product are thus isolated in the form of a pink powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate
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Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate
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Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate

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